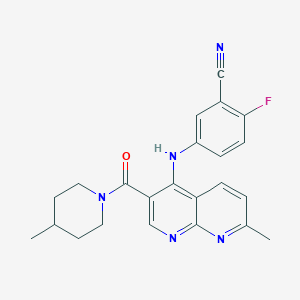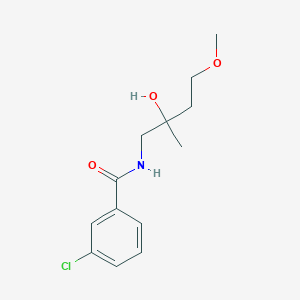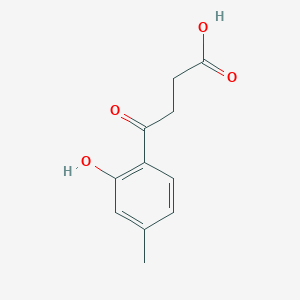
Methyl 5-chloro-6-hydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of methyl 5-chloro-6-hydroxynicotinate involves multi-step chemical reactions starting from precursor molecules. For example, one synthetic route starts with 6-hydroxynicotinic acid, which undergoes nitration, chlorination, and a series of other reactions to produce the desired compound (Kelley et al., 1990). These steps highlight the complexity and specificity required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 5-chloro-6-hydroxynicotinate has been studied using X-ray diffraction, IR, and UV-Vis spectroscopy techniques. These studies provide insights into the molecular geometry, electronic structure, and intermolecular interactions, essential for understanding the compound's properties and behavior (Koşar et al., 2011).
Chemical Reactions and Properties
Methyl 5-chloro-6-hydroxynicotinate participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. Studies on related compounds have explored reactions like O-methylation, O-acetylation, and interactions with nucleophilic reagents, showcasing the versatility of the compound's chemical reactivity (Ninagawa & Matsuda, 1978).
Physical Properties Analysis
The physical properties of methyl 5-chloro-6-hydroxynicotinate, such as solubility, melting point, and crystal structure, are crucial for its application in materials science. The crystal structure analysis reveals how the compound's molecular configuration influences its stability and interaction with other molecules (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties of methyl 5-chloro-6-hydroxynicotinate, including its reactivity towards various reagents and conditions, are defined by its functional groups and molecular structure. Studies on related compounds demonstrate a wide range of reactivities, from participation in cycloaddition reactions to transformations involving halogen and hydroxyl group manipulations (Lalonde et al., 1997).
Scientific Research Applications
Novel Biotransformations
Methyl 5-chloro-6-hydroxynicotinate has been involved in novel regioselective hydroxylations of heterocyclic carboxylic acids, a process facilitated by the bacterial strain Ralstonia/Burkholderia sp. strain DSM 6920. This strain is capable of regioselectively hydroxylating substrates like 6-methylnicotinate at specific positions, producing a series of hydroxylated derivatives including 2-hydroxy-6-chloronicotinic acid. These findings suggest potential applications in microbial production and biotransformation of various hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).
Synthesis of Bicyclic Nitrogenous Structures
The compound plays a role in the (4+3) cycloaddition reactions involving N-alkyl oxidopyridinium ions. Methyl 5-hydroxynicotinate, through methylation and subsequent reaction with a diene, yields cycloadducts that resemble natural alkaloids. This process has been noted for its high regioselectivity and provides rapid access to complex bicyclic nitrogenous structures, indicating potential applications in the synthesis of complex organic compounds (Fu et al., 2017).
Crystal Structure and Antitumor Activity
Methyl 5-chloro-6-hydroxynicotinate has been used to synthesize triphenyltin compounds characterized by single crystal X-ray diffraction, IR, and NMR spectroscopy. These compounds exhibit a one-dimensional linear polymer structure through interactions between phenolic hydroxide and tin atoms. Notably, these compounds have demonstrated high antitumor activity, making them of interest for potential pharmaceutical applications and materials science research (Gao et al., 2021).
Formation of Triorganotin Compounds
Reactions of methyl 5-chloro-6-hydroxynicotinate with various organotin compounds yield triorganotin esters. These compounds have been characterized and analyzed for their structure, providing insights into their chemical properties and potential applications in organometallic chemistry and related fields (Gao, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Therefore, it’s important to use personal protective equipment, ensure adequate ventilation, and avoid all sources of ignition when handling this compound .
Mechanism of Action
Target of Action
The primary target of Methyl 5-chloro-6-hydroxynicotinate is the enzyme 6-Hydroxynicotinate 3-monooxygenase (NicC) . This enzyme is a Group A FAD-dependent monooxygenase involved in the degradation of nicotinic acid by aerobic bacteria .
Mode of Action
Methyl 5-chloro-6-hydroxynicotinate interacts with its target, NicC, to catalyze the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP) with concomitant oxidation of NADH . This process involves an electrophilic aromatic substitution reaction mechanism, where His47-Tyr215 may serve as the general base to catalyze substrate hydroxylation .
Biochemical Pathways
The biochemical pathway affected by Methyl 5-chloro-6-hydroxynicotinate is the nicotinic acid degradation pathway in aerobic bacteria . The compound’s action results in the conversion of 6-HNA to 2,5-DHP, a key step in this pathway .
Result of Action
The molecular and cellular effects of Methyl 5-chloro-6-hydroxynicotinate’s action involve the degradation of nicotinic acid in aerobic bacteria . By catalyzing the conversion of 6-HNA to 2,5-DHP, the compound plays a crucial role in the metabolism of nicotinic acid .
properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEWDXZTSKXQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-6-hydroxynicotinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)


![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)
![Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2480403.png)
![(Z)-methyl 2-(2-((2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480404.png)
![2,4-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2480406.png)





![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)
![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-4-(difluoromethoxy)benzamide](/img/structure/B2480418.png)